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molecular formula C12H18ClN B8640455 N-(4-Chlorobenzyl)pentan-2-amine

N-(4-Chlorobenzyl)pentan-2-amine

Cat. No. B8640455
M. Wt: 211.73 g/mol
InChI Key: TZGVTDOMNUBNMV-UHFFFAOYSA-N
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Patent
US05260331

Procedure details

In a manner analogous to Example 1 a solution of N-(1-methylbutyl)-4-chlorobenzamide (2.26 g; 0.01 mol) in dry THF (25 ml) was reacted with an ice-cooled solution of 1.0 M.B2H6 -THF complex (45 ml; 0.045 mol) under a nitrogen blanket to give the title compound as an oil.
Quantity
2.26 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:6][C:7](=O)[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)[CH2:3][CH2:4][CH3:5]>C1COCC1>[CH3:1][CH:2]([NH:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)[CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
CC(CCC)NC(C1=CC=C(C=C1)Cl)=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled solution of 1.0 M

Outcomes

Product
Name
Type
product
Smiles
CC(CCC)NCC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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